molecular formula C12H16N4 B1600068 1-(1H-Pyrrolo[2,3-b]pyridin-4-yl)piperidin-4-amine CAS No. 885499-57-0

1-(1H-Pyrrolo[2,3-b]pyridin-4-yl)piperidin-4-amine

Cat. No.: B1600068
CAS No.: 885499-57-0
M. Wt: 216.28 g/mol
InChI Key: ZFBACGKIDNXYRK-UHFFFAOYSA-N
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Description

“1-(1H-Pyrrolo[2,3-b]pyridin-4-yl)piperidin-4-amine” is a derivative of 1H-pyrrolo[2,3-b]pyridine . It has been reported to have potent activities against FGFR1, 2, and 3 . This compound and its derivatives are being developed as potential inhibitors for the FGFR signaling pathway, which plays an essential role in various types of tumors .


Synthesis Analysis

The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives has been reported in several studies . The synthetic methods used for their synthesis often start from both a preformed pyrazole or pyridine .


Molecular Structure Analysis

1H-Pyrrolo[2,3-b]pyridines are bicyclic heterocyclic compounds that can present two isomeric structures . They are members of the family of pyrazolopyridines, which are the possible fusions of a pyrazole and a pyridine ring .


Chemical Reactions Analysis

The chemical reactions involving 1H-pyrrolo[2,3-b]pyridine derivatives are primarily related to their inhibitory activity against FGFR1, 2, and 3 .


Physical and Chemical Properties Analysis

The physical and chemical properties of 1H-pyrrolo[2,3-b]pyridine derivatives can vary widely depending on the specific substituents present at positions N1, C3, C4, C5, and C6 .

Scientific Research Applications

1. As 5-HT6 Receptor Ligands

1-(1H-Pyrrolo[2,3-b]pyridin-4-yl)piperidin-4-amine has been researched for its role as a ligand for the 5-HT6 receptor, which is significant in neurological research. Elokdah et al. (2007) explored derivatives of this compound, finding that they can act as either agonists or antagonists for the 5-HT6 receptor, which can have implications for treatments in neurology and psychiatry (Elokdah et al., 2007).

2. In Coordination Chemistry

Amirnasr et al. (2002) studied complexes involving this compound, which have been characterized through various spectroscopic techniques. These complexes, particularly with transition metals, are of interest in coordination chemistry and can have potential applications in catalysis and material science (Amirnasr et al., 2002).

3. As a CGRP Receptor Antagonist Substructure

The compound has been identified as a substructure in CGRP receptor antagonists, which are important in the treatment of conditions like migraines. Leahy et al. (2012) developed efficient syntheses for this substructure, highlighting its relevance in pharmaceutical research (Leahy et al., 2012).

4. In Synthesis Methods

Smaliy et al. (2011) presented a novel method for synthesizing compounds related to this compound, emphasizing its importance in medicinal chemistry. This highlights the compound's role in the development of new pharmaceuticals and synthetic methods (Smaliy et al., 2011).

Mechanism of Action

Target of Action

The primary targets of 1-(1H-Pyrrolo[2,3-b]pyridin-4-yl)piperidin-4-amine are the Fibroblast Growth Factor Receptors (FGFRs) . The FGFR family consists of four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . These receptors play an essential role in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes .

Mode of Action

Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This results in activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt . Abnormal activation of the FGFR signaling pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers . Therefore, this compound, by inhibiting FGFRs, can potentially prevent these abnormal activations.

Biochemical Pathways

The compound affects the FGFR signaling pathway, which includes the RAS–MEK–ERK, PLCγ, and PI3K–Akt signaling cascades . These pathways regulate a variety of biological processes such as organ development, cell proliferation and migration, and angiogenesis . By inhibiting FGFRs, the compound can potentially disrupt these pathways and their downstream effects, thereby inhibiting tumor growth and progression.

Pharmacokinetics

The compound’s low molecular weight, as mentioned in the search results , suggests that it may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties, which could impact its bioavailability

Result of Action

In vitro, the compound has been shown to inhibit breast cancer 4T1 cell proliferation and induce apoptosis . It also significantly inhibited the migration and invasion of 4T1 cells . These results suggest that the compound could have potential therapeutic effects in cancer treatment.

Future Directions

The future directions for research on 1H-pyrrolo[2,3-b]pyridine derivatives are likely to involve further exploration of their potential as FGFR inhibitors for cancer therapy . This includes the development of more potent derivatives and the investigation of their efficacy in preclinical and clinical studies .

Biochemical Analysis

Biochemical Properties

1-(1H-Pyrrolo[2,3-b]pyridin-4-yl)piperidin-4-amine plays a significant role in biochemical reactions, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs). This compound interacts with various enzymes, proteins, and other biomolecules, including FGFR1, FGFR2, and FGFR3. The nature of these interactions involves the binding of this compound to the active sites of these receptors, inhibiting their activity and thereby affecting downstream signaling pathways .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by inhibiting cell proliferation and inducing apoptosis in cancer cells, such as breast cancer 4T1 cells . It also affects cell signaling pathways, including the RAS-MEK-ERK, PLCγ, and PI3K-Akt pathways, leading to changes in gene expression and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with FGFRs. This binding inhibits the autophosphorylation of tyrosine residues in the cytoplasmic tail of the receptors, preventing the activation of downstream signaling pathways . Additionally, this compound may influence gene expression by modulating the activity of transcription factors involved in cell proliferation and survival .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Studies have shown that this compound remains stable under controlled conditions and retains its inhibitory activity against FGFRs for extended periods . Degradation may occur under certain conditions, leading to a decrease in its effectiveness. Long-term effects on cellular function include sustained inhibition of cell proliferation and induction of apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, toxic effects such as weight loss and organ damage may be observed . Threshold effects include the minimum dose required to achieve therapeutic benefits without adverse effects .

Metabolic Pathways

This compound is involved in various metabolic pathways, including those mediated by cytochrome P450 enzymes . These enzymes metabolize the compound into active and inactive metabolites, which can affect its overall efficacy and toxicity. The interaction with cofactors and other enzymes may also influence metabolic flux and metabolite levels .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to target sites, such as tumor tissues, where it exerts its therapeutic effects. The compound’s distribution may also be influenced by its physicochemical properties, such as solubility and lipophilicity .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the cytoplasm or nucleus, where it can interact with FGFRs and other biomolecules to exert its effects .

Properties

IUPAC Name

1-(1H-pyrrolo[2,3-b]pyridin-4-yl)piperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4/c13-9-3-7-16(8-4-9)11-2-6-15-12-10(11)1-5-14-12/h1-2,5-6,9H,3-4,7-8,13H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFBACGKIDNXYRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)C2=C3C=CNC3=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20468300
Record name 1-(1H-Pyrrolo[2,3-b]pyridin-4-yl)piperidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20468300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885499-57-0
Record name 1-(1H-Pyrrolo[2,3-b]pyridin-4-yl)-4-piperidinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885499-57-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(1H-Pyrrolo[2,3-b]pyridin-4-yl)piperidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20468300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Trifluoroacetic acid (1 ml) was added dropwise to a solution of [1-(1H-pyrrolo[2,3-b]pyridin-4-yl)-piperidin-4-yl]-carbamic acid tert-butyl ester (19 mg, 0.06 mmol) in dichloromethane (1 ml), with stirring and cooling on ice. After 2.5 hours, the solvents were concentrated in vacuo and the crude product was purified on a basic resin NH2 cartridge (2 g, 15 ml) eluting with methanol to afford the required compound (12.5 mg, 0.058 mmol, 96%). LC-MS (LCT) Rt 0.95 [M+H]+ 217
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Yield
96%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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